molecular formula C19H17NO B14634821 4-[(4-Butoxyphenyl)ethynyl]benzonitrile CAS No. 56982-39-9

4-[(4-Butoxyphenyl)ethynyl]benzonitrile

Cat. No.: B14634821
CAS No.: 56982-39-9
M. Wt: 275.3 g/mol
InChI Key: SBHMDQYPBSUQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Butoxyphenyl)ethynyl]benzonitrile is an organic compound with the molecular formula C18H17NO It is a derivative of benzonitrile, featuring a butoxyphenyl group and an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Butoxyphenyl)ethynyl]benzonitrile typically involves the coupling of 4-butoxyphenylacetylene with 4-bromobenzonitrile. The reaction is often catalyzed by palladium-based catalysts under an inert atmosphere. The general reaction conditions include:

    Catalyst: Palladium(II) acetate (Pd(OAc)2)

    Ligand: Triphenylphosphine (PPh3)

    Base: Potassium carbonate (K2CO3)

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Butoxyphenyl)ethynyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[(4-Butoxyphenyl)ethynyl]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-[(4-Butoxyphenyl)ethynyl]benzonitrile is primarily related to its ability to interact with specific molecular targets. The ethynyl and nitrile groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can influence the compound’s binding affinity and selectivity towards biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylbenzonitrile: Lacks the butoxyphenyl group, making it less hydrophobic and potentially less bioactive.

    4-Butoxybenzonitrile: Lacks the ethynyl linkage, which may reduce its reactivity and versatility in chemical synthesis.

    4-[(4-Methoxyphenyl)ethynyl]benzonitrile: Similar structure but with a methoxy group instead of a butoxy group, which can influence its solubility and reactivity.

Uniqueness

4-[(4-Butoxyphenyl)ethynyl]benzonitrile is unique due to the presence of both the butoxyphenyl group and the ethynyl linkage. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

56982-39-9

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

4-[2-(4-butoxyphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C19H17NO/c1-2-3-14-21-19-12-10-17(11-13-19)5-4-16-6-8-18(15-20)9-7-16/h6-13H,2-3,14H2,1H3

InChI Key

SBHMDQYPBSUQMN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.